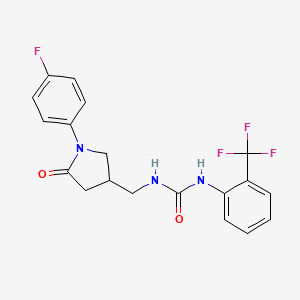![molecular formula C17H15NO5 B2828782 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate CAS No. 1105202-11-6](/img/structure/B2828782.png)
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is a complex organic compound featuring a furan ring, an isoxazole ring, and a p-tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols: Compounds with similar heterocyclic structures.
Uniqueness
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate is unique due to its combination of a furan ring, an isoxazole ring, and a p-tolyloxy group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12-4-6-14(7-5-12)21-11-17(19)22-10-13-9-16(23-18-13)15-3-2-8-20-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMWVWHAUIRXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)


![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)


![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)
![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)
![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)
